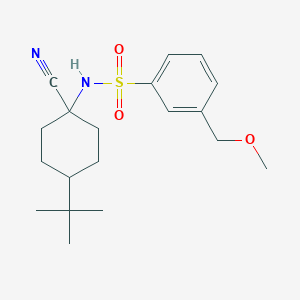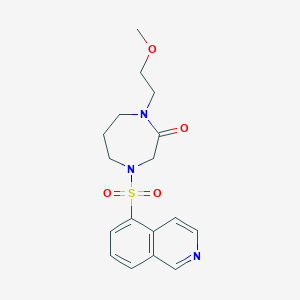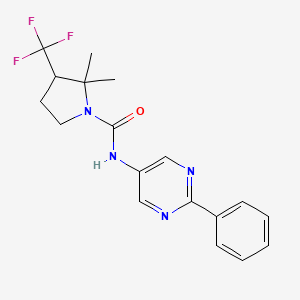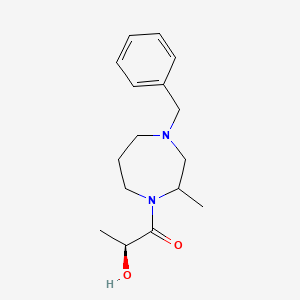![molecular formula C17H16F2N2O4S B6970321 5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B6970321.png)
5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a difluorophenyl group, a piperidine ring, and a furan-2-sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) and difluorobenzene.
Coupling with Furan-2-sulfonamide: The final step involves coupling the piperidine intermediate with furan-2-sulfonamide under conditions that promote the formation of the desired sulfonamide linkage. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The difluorophenyl group can enhance binding affinity and specificity, while the piperidine and sulfonamide moieties contribute to the overall stability and reactivity of the compound. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]thiophene-2-sulfonamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of the difluorophenyl, piperidine, and furan-2-sulfonamide groups in 5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide provides distinct chemical and biological properties that differentiate it from similar compounds. Its specific interactions with molecular targets and the resulting biological activities make it a valuable compound for further research and development.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics
Properties
IUPAC Name |
5-[4-[(3,4-difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-13-2-1-12(10-14(13)19)9-11-5-7-21(8-6-11)17(22)15-3-4-16(25-15)26(20,23)24/h1-4,9-10H,5-8H2,(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYFDJXYLZROCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=C(C=C2)F)F)C(=O)C3=CC=C(O3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole](/img/structure/B6970260.png)

![(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide](/img/structure/B6970280.png)

![methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate](/img/structure/B6970297.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide](/img/structure/B6970315.png)
![(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6970318.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B6970337.png)
![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B6970345.png)
![1-[5-[2-(1,2,4-Oxadiazol-3-yl)azepane-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6970353.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]prop-2-enamide](/img/structure/B6970361.png)
